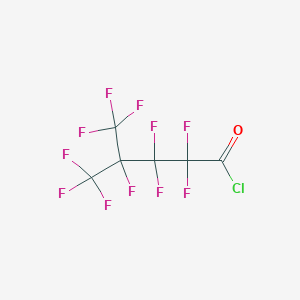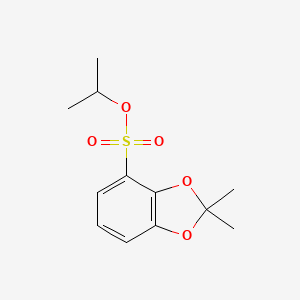![molecular formula C17H14F2OS2 B14394334 2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one CAS No. 89863-98-9](/img/structure/B14394334.png)
2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one is a chemical compound known for its unique structure and properties. It features a dithiane ring substituted with bis(4-fluorophenyl)methylidene groups, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one typically involves the reaction of 4-fluorobenzaldehyde with 1,3-dithiane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Analyse Chemischer Reaktionen
2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one involves its interaction with specific molecular targets. The compound can form stable complexes with transition metal ions, which can inhibit the activity of certain enzymes. Additionally, its unique structure allows it to interact with biological membranes, potentially disrupting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one can be compared with similar compounds such as:
N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide: This compound also features a fluorophenyl group but differs in its core structure, which includes an adamantane moiety.
3-[2-[4-[bis(4-fluorophenyl)methylidene]-1-piperidinyl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one: This compound has a similar bis(4-fluorophenyl)methylidene substitution but is based on a quinazolinone core.
Eigenschaften
CAS-Nummer |
89863-98-9 |
|---|---|
Molekularformel |
C17H14F2OS2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-[bis(4-fluorophenyl)methylidene]-1,3-dithiane 1-oxide |
InChI |
InChI=1S/C17H14F2OS2/c18-14-6-2-12(3-7-14)16(13-4-8-15(19)9-5-13)17-21-10-1-11-22(17)20/h2-9H,1,10-11H2 |
InChI-Schlüssel |
MDKHCGXXMQZZOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)S(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.2]oct-2-ene, 2-bromo-](/img/structure/B14394251.png)
![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)
![2-[Oxo(phenyl)acetyl]benzamide](/img/structure/B14394279.png)
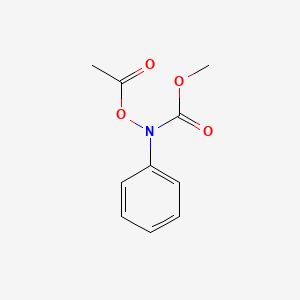
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde](/img/structure/B14394295.png)
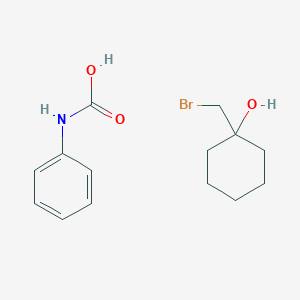
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)
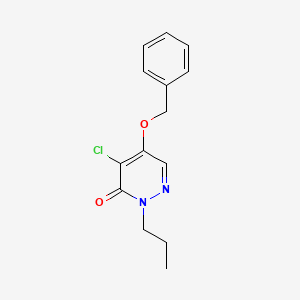
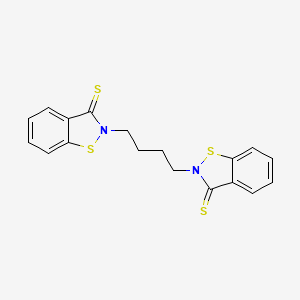
![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
